Barium zirconium trioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

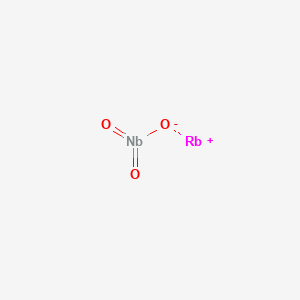

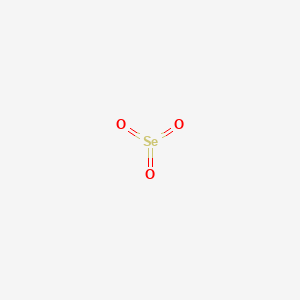

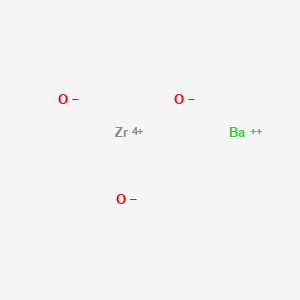

Barium zirconium trioxide, also known as barium zirconium oxide, is an oxide of barium and zirconium . It is a metallic alkaline earth metal with the symbol Ba, and atomic number 56 . It never occurs in nature in its pure form due to its reactivity with air, but combines with other chemicals such as sulfur or carbon and oxygen to form barium compounds that may be found as minerals .

Synthesis Analysis

Barium zirconium titanate Ba (Zr 0.5 Ti 0.5 )O 3 (BZT) powders were successfully synthesized via the mechanochemical route using barium carbonate and titanium oxide as precursors . At 1000 °C, BaTiO 3 (BT) and BaZrO 3 (BZ) phases occurred separately and approximately equally .Molecular Structure Analysis

The refinement results obtained from a study positively confirmed that the BZT phase maintains the cubic crystal system . The average crystallite sizes, which are estimated by the Scherrer formula . The crystal structure of BZO, shorter and stronger Zr-O bonds, and the bond length distances between Zr-O and Ba-O made BZO more stable than Ce-O ones .Chemical Reactions Analysis

At 1000 °C, BaTiO 3 (BT) and BaZrO 3 (BZ) phases occurred separately and approximately equally . The refinement results obtained from a study positively confirmed that the BZT phase maintains the cubic crystal system .Physical And Chemical Properties Analysis

Barium zirconium trioxide has a molecular weight of 276.55 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 0 rotatable bond count . Its exact mass is 275.794690 g/mol and its monoisotopic mass is 275.794690 g/mol . Its topological polar surface area is 3 Ų and it has 5 heavy atom count .Applications De Recherche Scientifique

Proton Conductors

BaZrO3-based perovskite oxides have excellent proton conduction at intermediate temperatures and diversified structural properties with good chemical stability . They are highly stable proton conductive oxide materials that are in great demand in numerous fields such as portable electronics and transport systems, energy storage, fuel cells, etc .

Fuel Cell Electrolytes

BaZrO3 has much potential as fuel cell electrolytes due to its improved chemical stability . However, it has a lower power output compared to barium cerate. Therefore, numerous research efforts were focused on the co-doping of rare-earth metals on BaZrO3 to increase the power density and chemical stability .

Energy Materials

BaZrO3 is being studied for its potential as perspective energy materials . The proton-conducting performance of BaZrO3 is a key area of focus in recent development .

Hybrid Composite Nanodielectrics

BaZrO3 is used in the preparation of hybrid composite nanodielectrics of epoxy resin and BaZrO3/BaTiO3 ceramic nanoparticles . These composites have been studied for their electrical response and thermally varying polarization .

High Energy Density Capacitors

Materials with high dielectric constant, like BaZrO3, have attracted research attention worldwide because of their huge potential applicability as high energy density capacitors . These capacitors are of great importance for a wide range of applications in modern electronics and electrical power systems such as hybrid electric vehicle (HEV) .

Energy Storage and Harvesting

The ability of BaZrO3 nanosystems to store and harvest energy under various conditions has been determined and discussed in tandem with the mutual interactions of the occurring physical mechanisms at specific temperature ranges .

Mécanisme D'action

Target of Action

Barium zirconium trioxide, also known as barium(2+);oxygen(2-);zirconium(4+), is a compound that primarily targets proton conduction . This compound has been extensively studied for its potential applications in various fields such as portable electronics, transport systems, energy storage, and fuel cells .

Mode of Action

It is believed to exhibit diverse properties, includingphotocatalytic activity , dielectric properties , and thermal stability . These properties suggest that the compound may interact with its targets by facilitating proton conduction and exhibiting photocatalytic activity .

Biochemical Pathways

The compound’s role in proton conduction suggests that it may influence pathways related toenergy transfer and conversion

Result of Action

The molecular and cellular effects of barium zirconium trioxide’s action are largely dependent on its role in proton conduction. It is believed to contribute to the efficiency of energy conversion systems by facilitating proton conduction . This could potentially enhance the performance of devices such as fuel cells and portable electronics .

Action Environment

The action, efficacy, and stability of barium zirconium trioxide can be influenced by various environmental factors. For instance, the compound’s proton conduction properties may be affected by temperature . Additionally, the presence of other ions in the environment could potentially influence the compound’s stability and efficacy .

Safety and Hazards

Barium zirconium trioxide is harmful if swallowed or inhaled . It is advised to avoid breathing dust, mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Orientations Futures

Highly stable proton conductive oxide materials with improved electrochemical and thermochemical properties are in great demand in numerous fields such as portable electronics and transport systems, energy storage, fuel cells, etc . BaZrO3(BZO)-based perovskite oxides, due to excellent proton conduction at intermediate temperatures and diversified structural properties with good chemical stability have obtained distinguished attention in recent years . This review principally focuses on recent development in the proton-conducting performance of BZO as perspective energy materials .

Propriétés

IUPAC Name |

barium(2+);oxygen(2-);zirconium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3O.Zr/q+2;3*-2;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFKDQYBEKOEOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Zr+4].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO3Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12009-21-1 |

Source

|

| Record name | Barium zirconium oxide (BaZrO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium zirconium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cytidine,[5-3H]](/img/structure/B77100.png)